An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-methylisoxazole for Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-methylisoxazole for Medicinal Chemistry
Foreword: The Strategic Value of Heterocyclic Scaffolds in Drug Discovery
In the intricate landscape of medicinal chemistry, the selection of the core molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of heterocyclic systems, the isoxazole ring holds a privileged position. Its unique electronic properties, metabolic stability, and ability to engage in a diverse range of intermolecular interactions make it a versatile building block for the design of novel therapeutic agents. This guide focuses on a specific, yet highly significant, derivative: 3-Chloro-5-methylisoxazole. The introduction of a chloro substituent at the 3-position and a methyl group at the 5-position imparts a distinct set of physicochemical characteristics that can be strategically exploited to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data points to provide a deeper understanding of the causality behind the observed properties and the experimental methodologies used to determine them. As such, it aims to serve as a practical and comprehensive resource for those seeking to leverage the potential of 3-Chloro-5-methylisoxazole in their own research endeavors.
Core Physicochemical Properties of 3-Chloro-5-methylisoxazole
It is crucial to distinguish 3-Chloro-5-methylisoxazole from its isomer, 3-(Chloromethyl)-5-methylisoxazole (CAS 35166-37-1), for which some data is available.[1][2] The positioning of the chloro group directly on the isoxazole ring, as opposed to the methyl substituent, will have a more pronounced effect on the electronic character of the heterocycle.
Table 1: Key Physicochemical Properties of 3-Chloro-5-methylisoxazole and Related Analogs
| Property | 3-Chloro-5-methylisoxazole (Predicted/Inferred) | 3-(Chloromethyl)-5-methylisoxazole | 3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole |
| CAS Number | Not definitively available | 35166-37-1[1][2] | 326829-08-7[3] |
| Molecular Formula | C5H4ClNO | C5H6ClNO[1][2] | C5H8ClNO[4] |
| Molecular Weight | 131.54 g/mol | 131.56 g/mol [1][2] | 133.58 g/mol [3] |
| Melting Point (°C) | Likely a low-melting solid or liquid | Not available | ~20-21[4] |
| Boiling Point (°C) | Estimated to be in the range of 150-180 | 93[2] | ~112-116[4] |
| pKa | Estimated to be weakly basic | Not available | Not available |
| logP | Estimated to be in the range of 1.5 - 2.5 | Not available | 1.33[3] |
| Aqueous Solubility | Predicted to be low to moderate | Not available | Soluble in many organic solvents[4] |
Causality Behind the Properties:
-
Acidity/Basicity (pKa): The isoxazole ring is generally considered to be weakly basic due to the presence of the nitrogen atom. The lone pair of electrons on the nitrogen can accept a proton, but the aromaticity of the ring and the electron-withdrawing effect of the adjacent oxygen atom reduce its basicity. The chloro substituent at the 3-position will further decrease the basicity through its inductive electron-withdrawing effect. Therefore, 3-Chloro-5-methylisoxazole is expected to be a very weak base, with a pKa likely below 2. This has significant implications for its behavior in the physiological pH range of the gastrointestinal tract and blood, where it will exist predominantly in its neutral form.
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a critical determinant of a drug's ability to cross biological membranes. The isoxazole ring itself is moderately lipophilic. The methyl group will increase lipophilicity, while the polar chloro group will have a more complex effect, contributing to both lipophilicity and polarity. Based on analogs, the logP is estimated to be in a range suitable for oral absorption and cell permeability.[5] A logP between 1 and 3 is often considered optimal for balancing aqueous solubility and membrane permeability.
-
Solubility: The aqueous solubility of a drug is paramount for its absorption from the gastrointestinal tract and its formulation into parenteral dosage forms. The relatively non-polar nature of the isoxazole ring and the presence of the methyl and chloro groups suggest that 3-Chloro-5-methylisoxazole will have limited aqueous solubility. This is a common challenge with many small molecule drug candidates and often necessitates formulation strategies to enhance bioavailability.
Experimental Determination of Key Physicochemical Parameters
To move beyond prediction and obtain robust, reliable data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the critical parameters of aqueous solubility and lipophilicity.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions. It provides a rapid indication of potential solubility liabilities.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Preparation of Stock Solutions: Dissolve the test compound (e.g., 3-Chloro-5-methylisoxazole) in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 384-well microtiter plate.
-
Addition of Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations.
-
Mixing and Incubation: Thoroughly mix the contents of the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).
-
Measurement of Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control.
Causality and Self-Validation: This protocol is self-validating through the inclusion of positive and negative controls. A known soluble compound should show no precipitation, while a known insoluble compound should exhibit significant light scattering. The use of a concentration gradient allows for the precise determination of the solubility limit under these specific conditions.
Diagram of Kinetic Solubility Workflow
Caption: Workflow for nephelometric kinetic solubility determination.
Distribution Coefficient (LogD) Determination
The distribution coefficient (LogD) is a measure of the lipophilicity of an ionizable compound at a specific pH. For a weakly basic compound like 3-Chloro-5-methylisoxazole, the LogD at physiological pH (7.4) is a more relevant parameter than LogP.
Experimental Protocol: Shake-Flask Method for LogD7.4 Determination
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer. This ensures that both phases are in equilibrium before the experiment.
-
Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer in a vial.
-
Equilibration: Vigorously shake the vial for a set period (e.g., 24 hours) at a controlled temperature to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The LogD is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Causality and Self-Validation: The shake-flask method is considered the "gold standard" for LogD determination due to its direct measurement at equilibrium.[6] The protocol's validity is ensured by using pre-saturated solvents to prevent volume changes during the experiment and by employing a robust and validated analytical method for quantification.
Diagram of LogD Determination Workflow
Caption: Workflow for shake-flask LogD determination.
Reactivity and Metabolic Stability: A Medicinal Chemist's Perspective
The chemical reactivity and metabolic stability of a drug candidate are critical parameters that influence its efficacy, safety, and pharmacokinetic profile.
Chemical Reactivity Profile
The isoxazole ring in 3-Chloro-5-methylisoxazole is an electron-deficient heterocycle, which influences its reactivity. The chloro substituent at the 3-position is a key feature, as it can act as a leaving group in nucleophilic aromatic substitution reactions. However, the reactivity is generally lower than that of analogous chloro-substituted pyridines or pyrimidines due to the lower aromaticity of the isoxazole ring.
The primary site of nucleophilic attack is expected to be the C3 position, leading to the displacement of the chloride ion.[7] This reactivity can be exploited for the synthesis of a variety of derivatives by reacting 3-Chloro-5-methylisoxazole with different nucleophiles, such as amines, thiols, and alkoxides. The methyl group at the 5-position is generally unreactive under physiological conditions but can be a site of metabolism.
Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver. A compound with high metabolic stability will have a longer half-life in the body, which can lead to a more sustained therapeutic effect.
The isoxazole ring is generally considered to be a relatively metabolically stable scaffold. The primary sites of metabolism for 3-Chloro-5-methylisoxazole are likely to be the methyl group and the isoxazole ring itself.
-
Oxidation of the Methyl Group: The methyl group can undergo hydroxylation by CYP enzymes to form the corresponding alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.
-
Ring Cleavage: The isoxazole ring can undergo reductive cleavage, leading to the formation of a β-hydroxy nitrile or other open-chain metabolites. This is a known metabolic pathway for some isoxazole-containing drugs.
The chloro substituent is generally more resistant to metabolism than a corresponding fluoro or hydrogen substituent. In some cases, halogenation can block a site of metabolism, thereby increasing the overall metabolic stability of the molecule.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes, a phosphate buffer (pH 7.4), and the test compound (dissolved in a small amount of organic solvent like DMSO).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate). A control incubation without NADPH should also be run to assess non-enzymatic degradation.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[8][9][10]
Causality and Self-Validation: This assay directly measures the disappearance of the parent compound due to the action of metabolic enzymes. The inclusion of a no-NADPH control distinguishes between enzymatic and chemical degradation. Positive control compounds with known metabolic fates are run in parallel to validate the activity of the microsomal preparation.[8]
Diagram of Metabolic Stability Workflow
Caption: Workflow for in vitro metabolic stability assessment.
Synthesis of 3-Chloro-5-methylisoxazole
The synthesis of 3-Chloro-5-methylisoxazole can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. A common and efficient approach involves the chlorination of the corresponding 3-hydroxyisoxazole precursor, 5-methylisoxazol-3-ol.
Synthetic Protocol: Chlorination of 5-methylisoxazol-3-ol
-
Starting Material: 5-methylisoxazol-3-ol can be synthesized from readily available starting materials such as ethyl acetoacetate and hydroxylamine.
-
Chlorination: The 5-methylisoxazol-3-ol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often in the presence of a base like pyridine or triethylamine to neutralize the generated acid.
-
Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, at elevated temperatures.
-
Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with water or ice, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or column chromatography to yield pure 3-Chloro-5-methylisoxazole.
Diagram of Synthetic Pathway
Sources
- 1. 3-Chloromethyl-5-methylisoxazole | CAS 35166-37-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 3-(Chloromethyl)-5-methylisoxazole, CAS No. 35166-37-1 - iChemical [ichemical.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chembk.com [chembk.com]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 6. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mercell.com [mercell.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
